molecular formula C19H15N5O5S B6554572 methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate CAS No. 1040638-45-6

methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate

Numéro de catalogue: B6554572
Numéro CAS: 1040638-45-6
Poids moléculaire: 425.4 g/mol
Clé InChI: BFRSZDMSTBXXMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a furan-2-yl group at position 2 and a sulfanylacetamido-benzoate moiety at position 5. This structure combines a fused triazine-pyrrole system with a thioether-linked aromatic ester, rendering it a candidate for biological activity studies, particularly in anti-inflammatory or antimicrobial contexts.

Propriétés

IUPAC Name

methyl 4-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5S/c1-28-18(27)11-4-6-12(7-5-11)20-16(25)10-30-19-22-21-17(26)14-9-13(23-24(14)19)15-3-2-8-29-15/h2-9H,10H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSZDMSTBXXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate (CAS Number: 1040638-61-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O4SC_{19}H_{17}N_{5}O_{4}S, with a molecular weight of approximately 411.4 g/mol. The structure incorporates a furan ring, a pyrazolo-triazine core, and various functional groups that contribute to its biological properties.

Key Structural Features:

  • Furan Ring: Known for its role in various biological activities.
  • Pyrazolo-triazine Core: Associated with significant pharmacological effects.
  • Sulfanyl Group: Enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo-triazines exhibit antimicrobial properties. For instance, compounds similar to methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate have shown effectiveness against various bacterial strains:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
Pyrazolo-triazine derivativeStaphylococcus aureus8 μg/mL
Pyrazolo-triazine derivativeEscherichia coli16 μg/mL
Pyrazolo-triazine derivativePseudomonas aeruginosa32 μg/mL

These findings suggest that the compound may possess significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The pyrazolo-triazine scaffold is recognized for its anticancer properties. Studies have demonstrated that compounds containing this scaffold can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression: Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle.
  • Induction of Apoptosis: Compounds have been observed to trigger programmed cell death in cancerous cells.

A study highlighted that a related pyrazolo-triazine compound exhibited an IC50 value of 15 μM against breast cancer cell lines . This indicates potential efficacy in cancer therapy.

Anti-inflammatory Activity

Research has also indicated that pyrazolo-triazine derivatives can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

The mechanism by which methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate exerts its biological effects may involve:

  • Interaction with Enzymes: The sulfanyl group may facilitate binding to specific enzymes involved in disease pathways.
  • Modulation of Signaling Pathways: The compound could influence key signaling pathways associated with inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy Study:
    A recent study investigated the antimicrobial efficacy of several pyrazolo-triazine derivatives against multi-drug resistant strains. Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate was among the compounds tested and showed promising results against Staphylococcus aureus.
  • Cancer Cell Line Study:
    In vitro studies on breast cancer cell lines revealed that the compound significantly inhibited cell growth compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparaison Avec Des Composés Similaires

2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide

  • Structural Differences : Replaces the benzoate ester with a furylmethyl acetamide group and substitutes the furan-2-yl at position 2 with a 4-fluorophenyl ring.
  • Functional Impact : The fluorophenyl group increases electronegativity and may enhance binding to hydrophobic enzyme pockets, while the furylmethyl acetamide reduces steric hindrance compared to the bulkier benzoate ester.
  • Bioactivity : While explicit data for the target compound is unavailable, fluorophenyl analogs are often explored for kinase inhibition due to their electron-withdrawing properties .

Sulfanyl-Linked Heterocycles with Anti-Inflammatory Activity

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides

  • Structural Differences : Features a 1,2,4-triazole core instead of pyrazolo-triazine but retains the sulfanyl linker and furan substituent.
  • Bioactivity : Demonstrated significant anti-exudative activity (10 mg/kg dose) comparable to diclofenac (8 mg/kg) in murine models. The triazole core’s planar geometry may improve DNA intercalation, but the pyrazolo-triazine system in the target compound could offer enhanced metabolic stability due to reduced ring strain .

Benzoate-Ester Derivatives

Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

  • Structural Differences : Substitutes the pyrazolo-triazine core with a 1,3,5-triazine system and introduces a sulfonylurea bridge.
  • Functional Impact : The triazine-sulfonylurea motif is prevalent in herbicides (e.g., metsulfuron-methyl). The target compound’s pyrazolo-triazine core lacks herbicidal sulfonylurea groups but may share redox activity via the sulfanyl bridge .

Comparative Data Table

Property/Compound Target Compound 2-(4-Fluorophenyl) Analog 1,2,4-Triazole Sulfanyl Derivative
Core Structure Pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo[1,5-d][1,2,4]triazin-4-one 1,2,4-Triazole
Key Substituents Furan-2-yl, benzoate ester 4-Fluorophenyl, furylmethyl acetamide Furan-2-yl, sulfanylacetamide
Molecular Weight (g/mol) ~430 (estimated) 412 (reported) ~320 (estimated)
Reported Bioactivity Hypothesized anti-inflammatory Kinase inhibition (analog-based) Anti-exudative (10 mg/kg vs. diclofenac)
Lipophilicity (LogP) Higher (due to benzoate ester) Moderate Lower

Key Research Findings

However, the pyrazolo-triazine core may reduce gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .

Synthetic Feasibility : Unlike 1,2,4-triazole derivatives requiring caesium carbonate and DMF for coupling , the target compound’s synthesis likely involves thiol-ene click chemistry or nucleophilic substitution at the pyrazolo-triazine sulfur position.

Metabolic Stability : The benzoate ester may undergo hepatic esterase-mediated hydrolysis, but the pyrazolo-triazine core’s rigidity could slow degradation compared to more labile triazole systems .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.